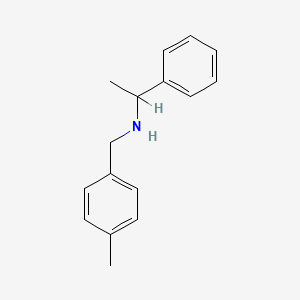

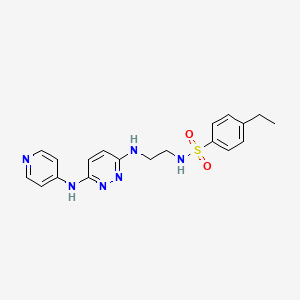

![molecular formula C15H23N5O3 B2748149 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyethyl)propanamide CAS No. 953240-08-9](/img/structure/B2748149.png)

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities . The tert-butyl group and the methoxyethyl group are common substituents in organic chemistry and can influence the compound’s properties and reactivity .

Molecular Structure Analysis

The compound contains a pyrazolopyrimidine core, which is a bicyclic structure containing a pyrazole ring fused with a pyrimidine ring . The tert-butyl group is attached to the pyrazole ring, and the methoxyethyl group is attached as an amide on the propanamide side chain .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the pyrazolopyrimidine core and the substituents. For example, the amide group might be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility .Scientific Research Applications

Antimicrobial Applications

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including structures similar to the specified compound, has been explored for antimicrobial potential. Farag et al. (2009) reported on the utility of related compounds in synthesizing new derivatives with moderate antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents Farag, A., Kheder, N. A., & Mabkhot, Y. (2009). Heterocycles. Similarly, Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics by microwave irradiation, evaluating their insecticidal and antibacterial potential, suggesting applications in pest control and bacterial infection treatment Deohate, P. P., & Palaspagar, K. A. (2020). Indian Journal of Chemistry -Section B.

Anticancer Applications

Research into pyrazolo[3,4-d]pyrimidine analogues has also shown promise in anticancer applications. Al-Sanea et al. (2020) described the synthesis of certain derivatives of the compound and tested their anticancer activity on various cancer cell lines, identifying some compounds with appreciable cancer cell growth inhibition Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H. A., Elshemy, H. A., Bakr, R. B., Al-Warhi, T., Gamal, M., & Abdelgawad, M. (2020). Russian Journal of Organic Chemistry.

Enzyme Inhibition for Disease Treatment

Li et al. (2016) highlighted the discovery of potent FLT3 inhibitors among pyrazolo[3,4-d]pyrimidine derivatives for psoriasis treatment, showcasing the compound's potential in targeting autoimmune diseases by inhibiting specific enzymes Li, G.-B., Ma, S.-J., Yang, L.-L., Ji, S., Fang, Z., Zhang, G., Wang, L.-J., Zhong, J., Xiong, Y., Wang, J.-H., Huang, S., Li, L.-L., Xiang, R., Niu, D., Chen, Y.-C., & Yang, S.-Y. (2016). Journal of medicinal chemistry.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-methoxyethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c1-15(2,3)20-13-11(9-18-20)14(22)19(10-17-13)7-5-12(21)16-6-8-23-4/h9-10H,5-8H2,1-4H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVNFALWTIGLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

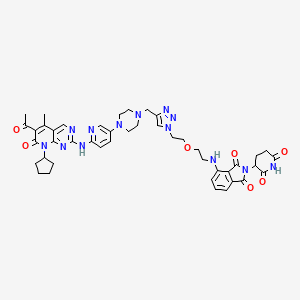

![N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2748066.png)

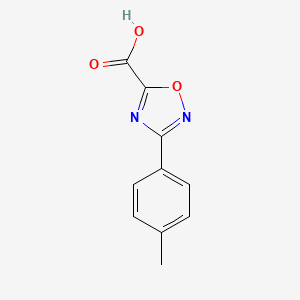

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2748070.png)

![N-(2-(6-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2748073.png)

![Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2748075.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2748082.png)

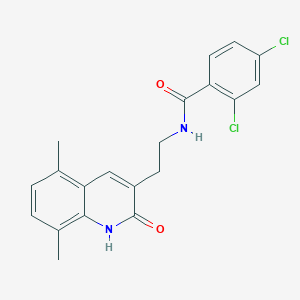

![N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2748084.png)